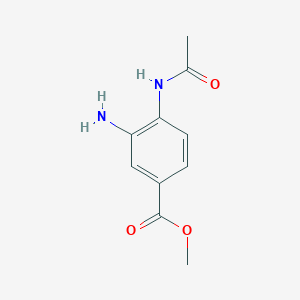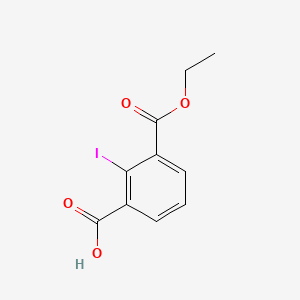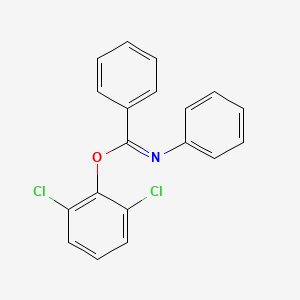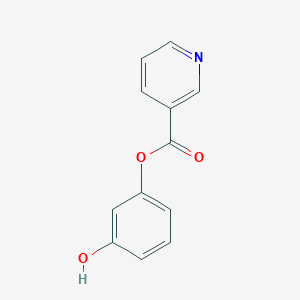
3-Hydroxyphenyl pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyphenyl pyridine-3-carboxylate is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyphenyl group and a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyphenyl pyridine-3-carboxylate typically involves the reaction of 3-hydroxybenzoic acid with pyridine-3-carboxylic acid under specific conditions. One common method is the esterification reaction, where the carboxylic acid groups react with an alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxyphenyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 3-keto-phenyl pyridine-3-carboxylate.
Reduction: Formation of 3-hydroxyphenyl pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyphenyl pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Hydroxyphenyl pyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxyphenyl pyridine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.
4-Hydroxyphenyl pyridine-3-carboxylate: Similar structure but with the hydroxy group at the 4-position.
3-Hydroxyphenyl pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
Uniqueness
3-Hydroxyphenyl pyridine-3-carboxylate is unique due to the specific positioning of the hydroxy and carboxylate groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct biological activities and applications compared to its isomers.
Eigenschaften
CAS-Nummer |
3468-37-9 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
(3-hydroxyphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C12H9NO3/c14-10-4-1-5-11(7-10)16-12(15)9-3-2-6-13-8-9/h1-8,14H |
InChI-Schlüssel |
LMEDCKYVHYDLTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



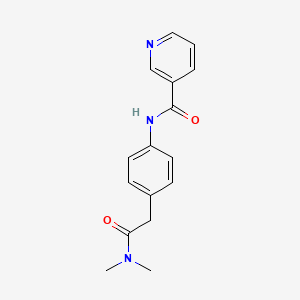
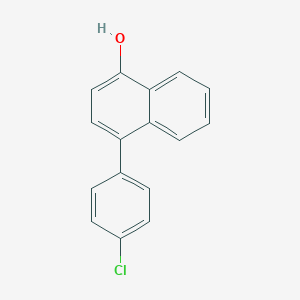

![2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B14128477.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B14128479.png)


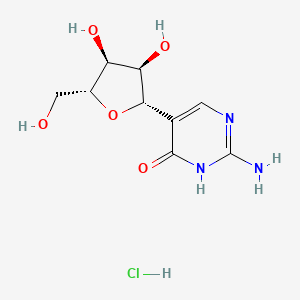
![1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)
